molecular formula C14H18N6OS B5754846 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide

4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B5754846
M. Wt: 318.40 g/mol
InChI Key: KXBVCOZWLWGGPR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide inhibits the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By inhibiting BTK, 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide prevents the signaling pathways that promote cancer cell growth and survival. 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide also inhibits the activity of other proteins involved in cancer cell growth and survival, such as AKT and ERK.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and distributed in the body, and has a long half-life. 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has also been shown to be selective for BTK, meaning that it does not inhibit other proteins that are important for normal cellular function. In preclinical studies, 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has been shown to be effective in reducing tumor growth and improving survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide is that it has been shown to be effective in preclinical studies for the treatment of various types of cancer. Another advantage is that it has a favorable pharmacokinetic profile and is selective for BTK. However, one limitation is that 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

For 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide include further preclinical studies to evaluate its safety and efficacy in various types of cancer, as well as clinical trials to evaluate its safety and efficacy in humans. Other future directions include the development of combination therapies with 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide and other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further research is needed to understand the mechanism of action of 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide and its potential role in the treatment of cancer.

Synthesis Methods

4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide is synthesized through a series of chemical reactions starting with 4-tert-butylbenzoyl chloride and 2-methyl-2H-tetrazole-5-thiol. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has been studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. 4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

4-tert-butyl-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-14(2,3)10-7-5-9(6-8-10)11(21)15-13(22)16-12-17-19-20(4)18-12/h5-8H,1-4H3,(H2,15,16,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBVCOZWLWGGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide

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